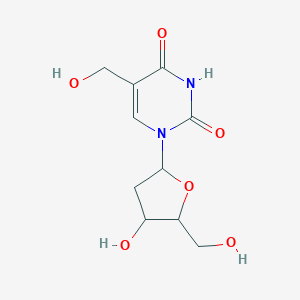

5-Hydroxymethyl-2'-deoxyuridine

描述

5-羟甲基-2'-脱氧尿苷: 是一种核苷类似物,这意味着它在结构上与天然存在的核苷相似它已知可以抑制多种人类白血病细胞系的复制,并在延长患有白血病的小鼠的生存期方面显示出疗效 .

准备方法

合成路线和反应条件: 5-羟甲基-2'-脱氧尿苷的合成通常涉及 2'-脱氧尿苷的羟甲基化。 一种常见的方法包括使用甲醛和碱在尿苷环的 5 位引入羟甲基 . 反应条件通常需要仔细控制温度和 pH 值,以确保高产率和纯度。

工业生产方法: 虽然具体的工业生产方法没有得到广泛的记录,但合成通常遵循与实验室方法类似的原理,但在更大规模上进行。 这包括优化反应条件,以最大限度地提高产量并最小化杂质。 可以使用连续流动反应器和先进的纯化技术,例如高效液相色谱 (HPLC) 来实现所需的产品质量 .

化学反应分析

反应类型:

氧化: 5-羟甲基-2'-脱氧尿苷可以发生氧化反应,导致形成 5-甲酰基-2'-脱氧尿苷。

还原: 该化合物可以被还原以形成 5-甲基-2'-脱氧尿苷。

取代: 它可以参与亲核取代反应,其中羟甲基可以被其他官能团取代。

常见试剂和条件:

氧化: 在酸性条件下可以使用高锰酸钾或三氧化铬等试剂。

还原: 硼氢化钠或氢化铝锂是常见的还原剂。

取代: 在碱性条件下可以使用各种亲核试剂,如胺或硫醇。

主要产物:

氧化: 5-甲酰基-2'-脱氧尿苷

还原: 5-甲基-2'-脱氧尿苷

科学研究应用

Synthesis and Characterization

5-hmdU serves as a crucial building block in the synthesis of DNA and RNA analogs. Recent advancements in synthetic methodologies have improved the yield and efficiency of producing 5-hmdU phosphoramidites and triphosphates, which are essential for automated DNA synthesis . The development of various protective groups has facilitated the synthesis of 5-hmdU derivatives, enhancing their utility in research applications.

Anticancer Properties:

5-hmdU exhibits notable anticancer activity. It has been shown to inhibit the replication of murine S180 lung carcinoma cells, indicating its potential as an anticancer agent . Additionally, dietary interventions that influence oxidative stress levels have been linked to changes in 5-hmdU levels in DNA, suggesting a role in modulating cancer risk through dietary factors .

Antiviral Activity:

The compound also demonstrates antiviral properties, making it a candidate for therapeutic development against viral infections. Its mechanism involves interference with viral replication processes, although specific pathways remain an area of ongoing research .

Epigenetic Studies

5-hmdU plays a significant role in epigenetic research. It is involved in the regulation of gene expression through its incorporation into DNA, affecting transcriptional activity. Studies have indicated that proteins preferentially bind to HmU-containing DNA, implicating its regulatory functions in cellular processes . The ability to label DNA fragments with 5-hmdU allows for detailed studies on gene regulation and epigenetic modifications.

Mechanistic Insights

Research has revealed that 5-hmdU can induce oxidative DNA damage, which serves as a marker for systemic oxidative stress levels. This property is particularly relevant in understanding the mechanisms underlying various diseases, including cancer . The quantification of 5-hmdU levels using advanced techniques such as LC-MS/MS has facilitated the exploration of its biological roles and implications in health and disease .

Table 1: Summary of Research Findings on this compound

作用机制

5-羟甲基-2'-脱氧尿苷主要通过掺入 DNA 并干扰 DNA 合成来发挥作用。 它抑制胸腺嘧啶合成酶和 DNA 聚合酶等酶,这些酶对于 DNA 复制和修复至关重要。 这会导致形成有缺陷的 DNA 结构,最终抑制细胞增殖并诱导细胞死亡 .

相似化合物的比较

类似化合物:

2'-脱氧尿苷: 一种天然存在的核苷,在 5 位没有羟甲基。

5-甲基-2'-脱氧尿苷: 与 5-羟甲基-2'-脱氧尿苷类似,但具有甲基而不是羟甲基。

5-溴-2'-脱氧尿苷: 在 5 位包含一个溴原子,在 DNA 合成研究中用作胸腺嘧啶类似物.

独特性: 5-羟甲基-2'-脱氧尿苷由于其羟甲基而具有独特性,这使其能够参与其他核苷类似物无法参与的特定生化反应。 该官能团还增强了其抑制病毒和癌细胞复制的能力,使其成为研究和治疗应用中的宝贵化合物 .

生物活性

5-Hydroxymethyl-2'-deoxyuridine (HmU) is a nucleoside analog that has garnered attention for its biological activity, particularly in the context of DNA damage, repair mechanisms, and potential therapeutic applications. This article delves into the compound's biological activity, highlighting key research findings, case studies, and a summary of relevant data.

Overview of this compound

This compound is formed through the oxidation of thymidine and is present in various biological systems, including the DNA of certain viruses and bacteria. Its presence in DNA can lead to mutagenic effects and plays a role in cellular responses to oxidative stress.

1. DNA Damage and Repair:

HmU is recognized as a significant oxidative modification in DNA. It can induce mutations by causing mispairing during DNA replication. The enzyme SMUG1 (single-strand selective monofunctional uracil-DNA glycosylase) is crucial for repairing HmU-induced lesions, removing HmU from DNA to prevent mutagenesis .

2. Cytotoxicity:

Research indicates that the accumulation of HmU in cells can lead to cytotoxic effects. For instance, studies have shown that cells with impaired repair mechanisms exhibit increased sensitivity to HmU, suggesting its role as a potential target for cancer therapies .

Research Findings

Case Study: Dietary Influence on HmU Levels

A clinical trial investigated the impact of dietary interventions on oxidative DNA damage markers, including HmU levels, in premenopausal women. Results indicated that dietary modifications could significantly reduce HmU levels, thereby potentially lowering cancer risk associated with oxidative stress .

Table 1: Summary of Key Research Studies on HmU

Biological Activity

Antiviral Properties:

HmU has been shown to possess antiviral activity against herpes simplex virus type 1 (HSV-1). In vitro studies indicate that specific analogs of HmU effectively inhibit viral replication by interfering with viral enzyme activity .

Antibacterial Activity:

The compound also exhibits antibacterial properties against certain pathogens, suggesting its potential as an antimicrobial agent. This activity may be attributed to its ability to disrupt nucleic acid synthesis in bacteria .

属性

IUPAC Name |

1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O6/c13-3-5-2-12(10(17)11-9(5)16)8-1-6(15)7(4-14)18-8/h2,6-8,13-15H,1,3-4H2,(H,11,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPAVKOYJGUMINP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1N2C=C(C(=O)NC2=O)CO)CO)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5116-24-5 | |

| Record name | 5-Hydroxymethyl-2'-deoxyuridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=749425 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: 5-Hydroxymethyl-2'-deoxyuridine (5-hmdU) primarily interacts with DNA by incorporating itself in place of thymidine. [] This substitution, while not directly mutagenic, triggers a repair response. [] The enzyme 5-hydroxymethyluracil-DNA glycosylase (hmUra-DNA glycosylase) recognizes and excises 5-hmdU from DNA. [, ] This excision repair process, if excessive, can lead to DNA strand breaks and ultimately induce apoptosis, especially in cells with compromised DNA repair mechanisms or under additional stress like ionizing radiation. []

A: this compound itself does not possess catalytic properties. It is a substrate in enzymatic reactions, notably in DNA repair processes involving the enzyme 5-hydroxymethyluracil-DNA glycosylase. [, ]

A: Yes. Computational modeling, specifically NMR-based modeling, has been used to investigate the interaction of this compound with transcription factor 1 (TF1) from the Bacillus subtilis bacteriophage SPO1. [] This study provided a structural model of the TF1/5-hmdU-DNA complex, demonstrating how TF1 binds preferentially to DNA containing 5-hmdU.

A: Limited SAR information can be extracted from the provided research. Replacing specific thymidine residues with 5-hmdU in the thrombin binding aptamer (TBA) was shown to affect its binding affinity and anticoagulant activity. [] This suggests that the position and number of 5-hmdU substitutions in DNA can impact interactions with DNA-binding proteins.

ANone: The provided research primarily focuses on this compound as a biomarker for oxidative DNA damage and as a tool to study DNA repair. Therefore, it doesn't provide detailed information on its formulation strategies or stability in various conditions for pharmaceutical purposes.

ANone: Several analytical methods are employed to study this compound, highlighting its role as a biomarker for oxidative DNA damage:

- HPLC with electrochemical detection (HPLC-EC) for separating and quantifying oxidized DNA bases, including this compound. []

- HPLC coupled with tandem mass spectrometry (LC-MS/MS) provides high sensitivity and selectivity for quantifying this compound and other oxidized nucleosides in complex biological samples like urine. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。